马来酸-2,3-d2

描述

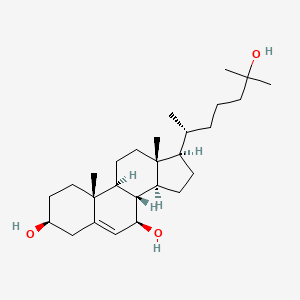

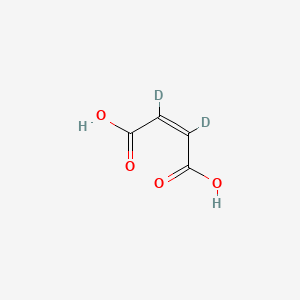

Maleic acid-2,3-d2 is an organic compound that is a dicarboxylic acid, a molecule with two carboxyl groups .

Synthesis Analysis

Recent developments in maleic acid synthesis from bio-based chemicals over homogeneous or heterogeneous catalysts have been reported . The synthesis process involves gas-phase protonation and acid-base equilibria . A highly selective conversion of fumaric acid was achieved without a catalyst by a simple one-step hydrothermal reaction .

Molecular Structure Analysis

The molecular formula of Maleic acid-2,3-d2 is C4H4O4 . It has a molecular weight of 118.08 g/mol . The IUPAC name is (Z)-2,3-dideuteriobut-2-enedioic acid .

Chemical Reactions Analysis

The structure of maleic acid, processes of gas-phase protonation, and acid-base equilibria with the participation of maleic acid in water-ethanol and water-dimethylsulfoxide solutions have been investigated . The рK values of maleic acid dissociation in these solvents are determined .

Physical And Chemical Properties Analysis

Maleic acid-2,3-d2 has a molecular weight of 118.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 118.02351210 g/mol . The topological polar surface area is 74.6 Ų .

科学研究应用

神经生物学研究马来酸用于神经生物学研究,用于研究其对人类健康的影响,尤其是对神经系统的影响。一项针对暴露于马来酸的人类神经母细胞瘤 SH-SY5Y 细胞的研究揭示了与细胞中钙和硫醇水平相关的基因表达的剂量依赖性变化,从而影响神经元功能 (Wang, Lin, Cheng, & Tung, 2017)。

毒理基因组学与疾病关联马来酸与各种疾病的关联已通过计算机毒理基因组学进行了探索。它与精神障碍、神经系统疾病、心血管疾病和癌症有关。研究表明马来酸可以穿透血脑屏障,影响神经系统 (Lin, Wang, & Tung, 2014)。

化妆品行业安全评估在化妆品中,马来酸用作香料成分和 pH 调节剂。对其安全性的研究表明,当低浓度使用时,它不会构成显着的皮肤或全身毒性风险。但是,在安全评估中必须考虑化妆品配方中游离马来酸的浓度 (Acid, 2007)。

电化学增值马来酸是工业过程中的一类关键平台化学品。一项研究展示了一种将糠醛转化为马来酸的电化学方法,显示了可持续化学生产的潜力 (Kubota & Choi, 2018)。

牙科应用在牙科中,马来酸用作蚀刻剂或调理剂。一项研究提供了马来酸化学吸附到羟基磷灰石和牙釉质上的证据,这对于粘合牙科具有影响 (Fu, Yuan, Qian, Shen, Sun, & Hannig, 2004)。

聚合物研究已经探索了二烷基锡 2,3-双(二苯基膦基)马来酸加合物的合成和表征,表明在有机金属化学和聚合物研究领域具有潜在应用 (Bowen, Caddy, Fernandes, Layh, Mamo, & Meijboom, 2006)。

环境和健康影响研究马来酸也是环境影响和健康影响研究的重点。例如,已经分析了它对肾脏蛋白质组的影响和长期食用的潜在风险 (Chien, Xue, Chen, Wu, & Lai, 2020)。

化学工业应用马来酸在化学工业中具有应用,特别是在各种化合物的氧化中。一项研究调查了马来酸在硼掺杂金刚石上的电化学氧化,这与废水处理和化学合成有关 (Weiss, Groenen-Serrano, Savall, & Comninellis, 2006)。

纺织工业创新在纺织工业中,马来酸用于棉织物的防皱整理。它与丙烯酰苹果酸的结合显示出改善的抗皱性和白度指数,为基于甲醛的整理剂提供了替代方案 (Qi, Huang, Ji, Sun, Qing, Hu, & Yan, 2016)。

生物质转化研究使用马来酸将葡萄糖转化为增值化学品(如 5-(羟甲基)糠醛和乙酰丙酸)的研究突出了其在从生物质资源中可持续化学生产中的作用 (Zhang, Murria, Jiang, Xiao, Kenttämaa, Abu‐Omar, & Mosier, 2016)。

安全和危害

作用机制

Target of Action

Maleic Acid-2,3-d2, also known as Maleic Acid-d2, primarily targets the Glutamate Decarboxylase (GAD) in organisms such as Escherichia coli and Listeria monocytogenes . GAD is an enzyme that catalyzes the decarboxylation of glutamate to gamma-aminobutyric acid (GABA) and carbon dioxide .

Mode of Action

Maleic Acid-d2 acts as an inhibitor of the Glutamate Decarboxylase enzyme . By inhibiting this enzyme, it prevents the conversion of glutamate to GABA, thereby affecting the metabolic processes that rely on this conversion .

Biochemical Pathways

The inhibition of GAD by Maleic Acid-d2 impacts several biochemical pathways. It affects the metabolism of amino acids , particularly the arginine and proline metabolism , and the purine metabolism . It also influences the citric acid cycle . The disruption of these pathways can have downstream effects on various biological processes, including energy production and nucleotide synthesis .

Pharmacokinetics

The pharmacokinetics of Maleic Acid-d2 has been studied in rats. After administration, it was found to exhibit a linear pharmacokinetic phenomenon within the doses of 10 and 30 mg/kg . The area under the concentration versus time curve (AUC) of Maleic Acid-d2 in the kidney cortex was 5-fold higher than that in the blood, indicating a greater accumulation of the compound in the kidneys .

Result of Action

The inhibition of GAD by Maleic Acid-d2 leads to a decrease in the production of GABA, a neurotransmitter that plays a crucial role in the nervous system. This can result in various molecular and cellular effects, depending on the specific biological context .

Action Environment

The action, efficacy, and stability of Maleic Acid-d2 can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of 137-140 °C . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH of the environment, the presence of other substances, and the specific characteristics of the target organism .

生化分析

Biochemical Properties

Maleic Acid-2,3-d2 interacts with several enzymes and proteins in biochemical reactions. It has been reported to inhibit Glutamate Decarboxylase (GAD) in E. coli and L. monocytogenes . This interaction suggests that Maleic Acid-2,3-d2 could play a role in modulating the activity of these enzymes, potentially affecting the metabolic pathways they are involved in .

Cellular Effects

Maleic Acid-2,3-d2 has been shown to have significant effects on cellular processes. For instance, it has been reported to compromise glutamate oxidation in the kidneys of developing rats by inhibiting glutamate dehydrogenase and α-ketoglutarate dehydrogenase activities . This suggests that Maleic Acid-2,3-d2 can influence cell function by affecting key metabolic pathways .

Molecular Mechanism

The molecular mechanism of Maleic Acid-2,3-d2 involves its interactions with biomolecules at the molecular level. As mentioned earlier, it inhibits the activity of Glutamate Decarboxylase (GAD), an enzyme crucial for glutamate oxidation . This inhibition could lead to changes in gene expression and cellular metabolism, thereby affecting the overall function of the cell .

Temporal Effects in Laboratory Settings

It is known that Maleic Acid, the non-deuterated form, has been used as an internal standard for quantitative NMR (qNMR) purity assignments . This suggests that Maleic Acid-2,3-d2 could potentially have similar applications and stability in laboratory settings .

Metabolic Pathways

Maleic Acid-2,3-d2 is likely involved in similar metabolic pathways as Maleic Acid. Maleic Acid is an intermediate of the TCA cycle, one of the key metabolic pathways in cells . Therefore, Maleic Acid-2,3-d2 could potentially interact with enzymes or cofactors involved in this and other related metabolic pathways .

属性

IUPAC Name |

(Z)-2,3-dideuteriobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1D,2D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-PBKRRWIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

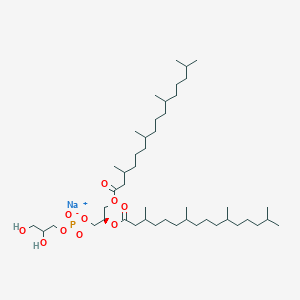

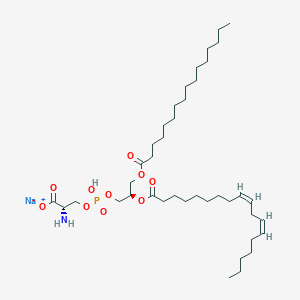

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

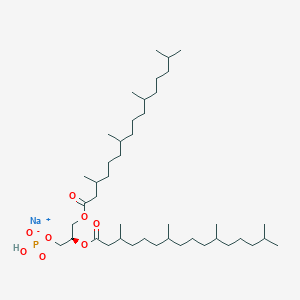

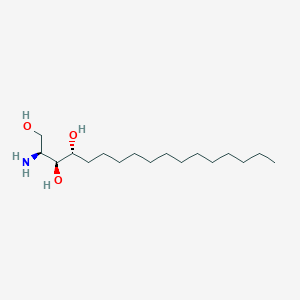

![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)

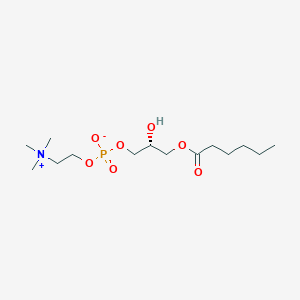

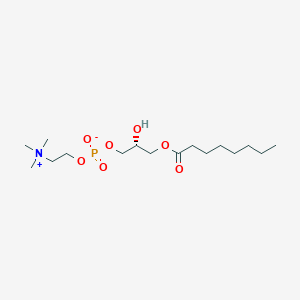

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

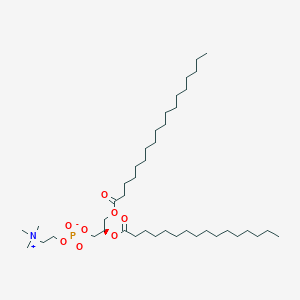

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)